molecular formula C7H4BBrF4O2 B1526620 3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid CAS No. 1451392-89-4

3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid

Cat. No. B1526620
M. Wt: 286.82 g/mol
InChI Key: HUONDTNQVHGQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is involved in the synthesis of biologically active molecules .


Synthesis Analysis

The synthesis of “3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid” can be achieved through Suzuki–Miyaura coupling . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .


Molecular Structure Analysis

The molecular formula of “3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid” is CF3C6H4B(OH)2 . Its molecular weight is 189.93 .


Chemical Reactions Analysis

“3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid” is involved in various chemical reactions. These include Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid” include a melting point of 163-166 °C (lit.) . Its molecular weight is 189.93 .

Safety And Hazards

“3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of “3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid” could involve its use in the synthesis of biologically active compounds . It could also be used in the development of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

properties

IUPAC Name

[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BBrF4O2/c9-4-2-1-3(7(11,12)13)5(6(4)10)8(14)15/h1-2,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUONDTNQVHGQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)Br)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BBrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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